REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:16]=[CH:15][C:9]([O:10][CH2:11][C:12](O)=[O:13])=[CH:8][CH:7]=1>C1C=CC=CC=1>[Cl:5][C:6]1[CH:16]=[CH:15][C:9]([O:10][CH2:11][C:12]([Cl:3])=[O:13])=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
51.26 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
53.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OCC(=O)O)C=C1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was refluxed for 18 hours
|
Duration
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18 h
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Type
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DISTILLATION
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Details
|
the residue p-chlorophenoxyacetyl chloride was distilled at 70°C./0.05 mm Hg
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(OCC(=O)Cl)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |